

Spectroscopic and Synthetic Insights into 5-Guanidinoisophthalic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-Guanidinoisophthalic acid

Cat. No.: B15203526

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Despite a thorough review of scientific literature, specific experimental spectroscopic data (NMR, IR, and MS) for **5-guanidinoisophthalic acid** is not publicly available. This technical guide, therefore, provides a detailed overview of its likely synthetic precursor, 5-aminoisophthalic acid, and outlines a prospective synthetic route and expected spectroscopic characteristics of the target compound, **5-guanidinoisophthalic acid**, to support researchers and drug development professionals in this area.

Spectroscopic Data of 5-Aminoisophthalic Acid

As the direct precursor, the spectroscopic data of 5-aminoisophthalic acid serves as a crucial reference point.

Table 1: Spectroscopic Data for 5-Aminoisophthalic Acid



Spectroscopy	Observed Signals
¹ H NMR	Data not explicitly found in the searched literature. Expected signals would include aromatic protons and the amine protons.
¹³ C NMR	Data available, though specific chemical shifts can vary with solvent.[1]
IR (Infrared)	Characteristic peaks for N-H, C=O (carboxylic acid), and aromatic C-H and C=C bonds.[2]
MS (Mass Spec)	Molecular Weight: 181.15 g/mol .[3]

Proposed Synthesis of 5-Guanidinoisophthalic Acid

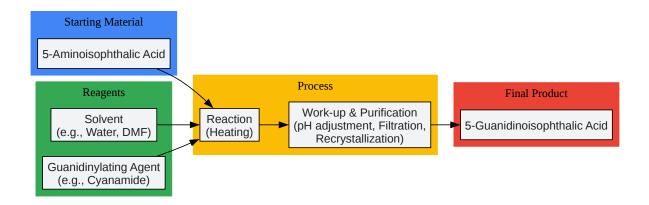
The synthesis of **5-guanidinoisophthalic acid** would logically proceed via the guanidinylation of 5-aminoisophthalic acid. This reaction typically involves the treatment of a primary amine with a guanidinylating agent.

Experimental Protocol: General Guanidinylation of an Aromatic Amine

- Dissolution: Dissolve 5-aminoisophthalic acid in a suitable solvent, such as water or an
 organic solvent like DMF, potentially with the addition of a base to deprotonate the carboxylic
 acid groups and improve solubility.
- Addition of Guanidinylating Agent: Add a guanidinylating agent such as cyanamide, S-methylisothiourea, or a pyrazole-carboxamidine derivative to the solution. The reaction with cyanamide is often performed under acidic conditions.
- Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 50-100 °C) for a period of several hours to overnight, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture and adjust the pH to precipitate the product. The crude product can then be collected by filtration and purified by



recrystallization or chromatography.



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Caption: Proposed synthetic workflow for **5-Guanidinoisophthalic acid**.

Predicted Spectroscopic Characteristics of 5-Guanidinoisophthalic Acid

Based on the structure, the following spectroscopic features would be anticipated for **5**-guanidinoisophthalic acid.

NMR Spectroscopy (¹H and ¹³C)

- ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the isophthalic acid ring. Additionally, there would be signals for the N-H protons of the guanidinium group and the carboxylic acid protons. The chemical shifts of the N-H and O-H protons would be dependent on the solvent and concentration.
- ¹³C NMR: The spectrum should display signals for the two carboxylic acid carbons, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), and



the characteristic carbon of the guanidinium group, which typically appears in the range of 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the functional groups present:

- O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H groups.
- N-H stretch: Bands in the region of 3100-3500 cm⁻¹ for the guanidinium N-H groups.
- C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid C=O groups.
- C=N stretch: A band in the region of 1640-1690 cm⁻¹ for the guanidinium C=N bond.
- Aromatic C=C and C-H stretches: Bands in their characteristic regions.

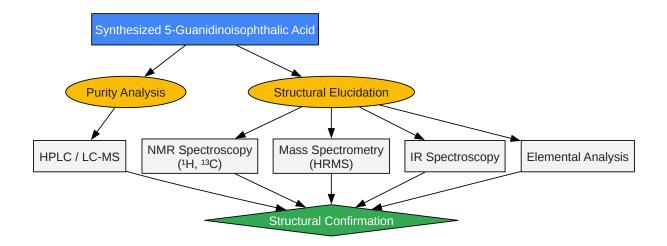
Mass Spectrometry (MS)

Mass spectrometry would be a key tool for confirming the molecular weight of **5-guanidinoisophthalic acid**. The expected exact mass would be calculated based on its molecular formula (C₉H₉N₃O₄). High-resolution mass spectrometry (HRMS) would provide the most accurate mass determination. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and components of the guanidinium group.

Signaling Pathways and Logical Relationships

As no specific biological or signaling pathway data for **5-guanidinoisophthalic acid** was found, a diagram illustrating a logical relationship, such as the analytical workflow for its characterization, is provided.





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Caption: Analytical workflow for the characterization of **5-Guanidinoisophthalic acid**.

In conclusion, while direct experimental data for **5-guanidinoisophthalic acid** remains elusive in the public domain, this guide provides a foundational understanding based on the known chemistry of its precursor and related compounds. The outlined synthetic strategy and predicted spectroscopic data offer a starting point for researchers aiming to synthesize and characterize this compound. Future experimental work is necessary to validate these predictions and fully elucidate the properties of **5-guanidinoisophthalic acid**.

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